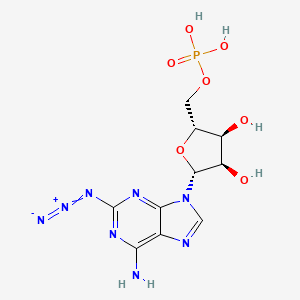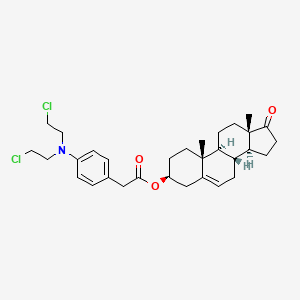
Cadiamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadiamine is a member of quinolizines.
Scientific Research Applications
Enhanced Production Methods
Cadaverine, also known as 1,5-pentanediamine, is a significant platform chemical with various applications. Enhanced production methods have been explored, such as the addition of hexadecyltrimethylammonium bromide (CTAB) to a whole cell system with regeneration of pyridoxal-5'-phosphate (PLP) and ATP, significantly increasing cadaverine yield in high concentrations of l-lysine (Moon et al., 2019).
Improving Secretion in Microorganisms
To enhance cadaverine production, researchers have focused on microorganisms like Corynebacterium glutamicum. Implementing cadaverine–lysine antiporter CadB from Escherichia coli into C. glutamicum increased cadaverine secretion rate and yield significantly, offering a metabolic engineering strategy for improved production (Li et al., 2014).
Advancements in Bio-Nylon Production
Cadaverine serves as a crucial precursor for nylon PA5X, a highly consumed material in engineered plastics and fibers. Discoveries in lysine decarboxylases have enabled higher cadaverine production, showing promising prospects for industrial-scale bio-based production (Xue et al., 2020).
Enzyme Immobilization for Production
Immobilizing lysine decarboxylase (CadA) as a cross-linked enzyme aggregate (CLEA) has shown potential for efficient cadaverine production, offering advantages in terms of recovery and reuse, thus enhancing the sustainability of the production process (Park et al., 2017).
properties
CAS RN |
58071-45-7 |
|---|---|
Product Name |
Cadiamine |
Molecular Formula |
C15H26N2O3 |
Molecular Weight |
282.38 g/mol |
IUPAC Name |
6-[8-hydroxy-1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]piperidin-2-one |
InChI |
InChI=1S/C15H26N2O3/c18-9-11-6-10(13-2-1-3-15(20)16-13)8-17-5-4-12(19)7-14(11)17/h10-14,18-19H,1-9H2,(H,16,20) |
InChI Key |
XFWSJSOEWSRENH-UHFFFAOYSA-N |
SMILES |
C1CC(NC(=O)C1)C2CC(C3CC(CCN3C2)O)CO |
Canonical SMILES |
C1CC(NC(=O)C1)C2CC(C3CC(CCN3C2)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



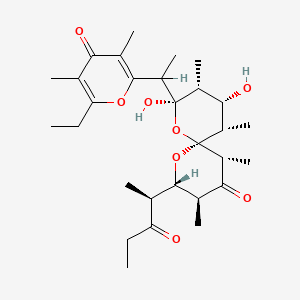
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)






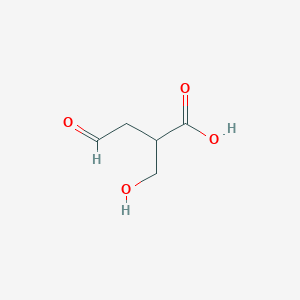

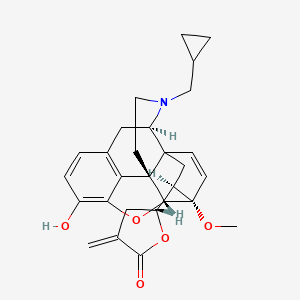
![1-O-anthracen-9-yl 13-O-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl] 2-hexyltridecanedioate](/img/structure/B1194861.png)
